molecular formula C10H10N2 B12819231 3-amino-2,3-dihydro-1H-indene-5-carbonitrile

3-amino-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B12819231
M. Wt: 158.20 g/mol
InChI Key: XKONKLWRRARSPK-UHFFFAOYSA-N
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Description

Electronic Effects

  • Amino group : Acts as an electron donor through resonance (+M effect), increasing electron density at C3 and adjacent positions.
  • Nitrile group : Exerts a strong electron-withdrawing effect (-I, -M), polarizing the C5-C6 bond and creating a δ⁺ center at C5.

This donor-acceptor pairing facilitates intramolecular charge transfer (ICT), evidenced by bathochromic shifts in UV-Vis spectra. Computational models show a dipole moment of ~4.2 D oriented from C5 (nitrile) to C3 (amino).

Spatial Arrangement

X-ray data for analogous indene derivatives reveal:

  • Distance between N atoms : 2.93 Å in 4-amino-3-iminoindene systems, enabling weak n→π* interactions.
  • Dihedral angles : The amino group adopts a pseudo-axial conformation (dihedral angle of 12.5° relative to the benzene plane), minimizing steric clash with the nitrile.

Tautomeric Forms and Resonance Stabilization

While the title compound lacks classical keto-enol tautomerism, quantum mechanical studies reveal two viable resonance-assisted tautomers:

  • Amino-nitrile form : Dominant state (94% population at 298 K) stabilized by:

    • Resonance delocalization of the amino lone pair into the adjacent cyclopentane σ-framework.
    • Conjugative interaction between the nitrile’s π* orbital and benzene’s π-system.
  • Imino-isonitrile form : Minor tautomer (6%) requiring ~22.4 kcal/mol activation energy for interconversion. This high barrier prevents spontaneous tautomerization under standard conditions.

Resonance stabilization energy (RSE) calculations at the MP4/6-31G(d,p) level indicate:

  • Amino form stabilization : +18.7 kcal/mol vs. non-resonant structure.
  • Nitrile contribution : Accounts for 63% of total RSE via π-backbonding with the benzene ring.

X-ray Crystallographic Studies of Parent Compound and Derivatives

Although direct crystallographic data for this compound remains unpublished, structural analogs provide critical insights:

Parameter 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one 4-Amino-3-iminoindene
Benzene ring planarity RMSD = 0.0082 Å RMSD = 0.0131 Å
Dihedral angle 1.2° between fused rings 12.5° (amino vs. benzene)
Bond lengths (Å) C-C (aromatic): 1.39–1.42 C-N (amine): 1.45

Key observations:

  • Packing motifs : Derivatives exhibit herringbone arrangements driven by nitrile⋯π interactions (3.21 Å contact distance).
  • Hydrogen bonding : Amino groups form N-H⋯N≡C bridges with adjacent molecules (2.89 Å in 4-amino analogs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-amino-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C10H10N2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,10H,3-4,12H2

InChI Key

XKONKLWRRARSPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Starting Material : Indene serves as the precursor.
  • Hydrogenation : Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.
  • Nitrile Introduction : Cyanation is carried out using reagents like sodium cyanide or potassium cyanide under controlled conditions.
  • Amination : The nitrile group is converted into the amino group via reduction or transamination reactions.

Enzymatic Synthesis

An alternative stereoselective method involves using transaminase enzymes for the synthesis of chiral derivatives like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. Although this method focuses on a closely related compound, similar principles can be applied to this compound.

Experimental Procedure:

  • Buffer Preparation :

    • Secondary butylamine (0.2 g), triethanolamine (0.05 g), pyridoxal phosphate (0.70 mg), and water are mixed at 25°C.
    • pH is adjusted to 8 using concentrated HCl.
  • Reaction Setup :

    • Transaminase enzyme (30 mg) is added to the buffer solution.
    • 4-cyano indanone (4.68 mg) and dimethyl sulfoxide (0.3 mL) are introduced.
    • Reaction temperature is maintained at 40°C for 96 hours.
  • Post-Reaction Workup :

    • Sodium hydroxide solution (10%) is added to neutralize the reaction mixture.
    • The product is extracted with ethyl acetate and purified via vacuum distillation.

Industrial Production Methods

In industrial settings, optimized reaction conditions are employed to maximize yield and purity:

Key Features:

  • High-pressure hydrogenation reactors for catalytic hydrogenation of indene.
  • Efficient catalysts for cyanation reactions (e.g., palladium on carbon).
  • Advanced purification techniques such as crystallization or chromatography.

Reaction Conditions Analysis

The synthesis of this compound requires precise control over several parameters:

Parameter Optimal Condition
Temperature Typically between 20–40°C
Solvent Polar aprotic solvents like dimethyl sulfoxide
Catalyst Palladium on carbon or transaminase enzymes
Reaction Time Ranges from hours to days depending on method

Data Table: Enzymatic Screening Results

Below is an example of enzyme screening results for a related synthesis:

Enzyme Variant Chiral Purity (%) Yield (%)
ATA.EW.127 100 High
ATA.EW.135 100 Moderate
CN102-ATA-LP034 100 High

Chemical Reactions Analysis

Types of Reactions

3-amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: Formation of 3-amino-2,3-dihydro-1H-indene-5-methylamine.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of diverse chemical libraries, which are essential in drug discovery and material science. Researchers utilize this compound to create more complex molecules through various chemical reactions such as oxidation and reduction.

Reactivity and Derivatives

  • 3-Amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo multiple reactions, including:
    • Oxidation : Producing oxo derivatives.
    • Reduction : Converting the nitrile group into amines or other functional groups.
    • Substitution : Leading to various substituted indene derivatives.

Biological Applications

Enzyme Inhibition and Receptor Modulation

  • In biological research, the compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its ability to interact with biological targets makes it valuable for probing various biochemical pathways. Studies have shown that it may influence cellular processes by binding to specific molecular targets.

Medicinal Chemistry

  • The compound is being explored for therapeutic properties. Notably, it has shown promise in treating conditions such as cancer and neurological disorders. Its structural characteristics allow it to act on various biological mechanisms, potentially leading to the development of new drugs .

Industrial Applications

Production of Specialty Chemicals

  • In the industrial sector, this compound is utilized in manufacturing specialty chemicals and advanced materials. Its reactivity makes it suitable for producing polymers and coatings that require specific chemical properties.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of derivatives from this compound and evaluated their biological activities. The results indicated varying degrees of efficacy against cancer cell lines, demonstrating the compound's potential as a lead in anticancer drug development.

Case Study 2: Pharmacological Properties

Research highlighted the pharmacological activities of similar compounds derived from the indene framework. These studies emphasized their effectiveness in inducing apoptosis in cancer cells that overexpress inhibitors of apoptosis proteins (IAPs), showcasing their therapeutic potential against multiple cancer types .

Mechanism of Action

The mechanism by which 3-amino-2,3-dihydro-1H-indene-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point/Stability
This compound C10H10N2 158.20 Amino, carbonitrile Not reported
(R)-3-Amino-2,2-dimethyl derivative C12H14N2 186.25 Amino, carbonitrile, methyl Not reported
2,3-Dihydro-1-oxo derivative C10H7NO 157.17 Ketone, carbonitrile Not reported
5-Amino-1-carboxylic acid derivative C10H11NO2 177.20 Amino, carboxylic acid >95% purity

Biological Activity

3-Amino-2,3-dihydro-1H-indene-5-carbonitrile (commonly referred to as ADIC) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indene backbone with an amino group and a nitrile functional group. This unique structure contributes to its diverse biological activities and potential as a lead compound in drug development.

The biological activity of ADIC is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptors : The structural features allow binding to specific receptors, modulating their signaling pathways.
  • Cellular Processes : By influencing enzyme and receptor activity, ADIC can affect critical cellular processes such as proliferation and apoptosis.

Anticancer Activity

ADIC has shown promising anticancer properties in various studies. For instance, research indicates that compounds similar to ADIC exhibit significant activity against cancer cell lines. A study highlighted the synthesis of heterocyclic compounds based on indene structures that demonstrated remarkable anticancer efficacy against prostate cancer and other malignancies .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for its ability to inhibit discoidin domain receptor 1 (DDR1), which plays a role in cancer progression . This inhibition could lead to reduced tumor growth and metastasis.

Case Studies

  • Synthesis and Evaluation :
    A study synthesized a series of 2-amino derivatives from ADIC and evaluated their biological activities. The results indicated that these derivatives had enhanced inhibitory effects on cancer cell proliferation compared to the parent compound .
  • In Vitro Testing :
    In vitro assays demonstrated that ADIC derivatives were effective against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives outperformed conventional treatments like nifurtimox .
  • ADME/Tox Profiling :
    Comprehensive pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of ADIC derivatives. These studies are crucial for understanding the viability of these compounds as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino group, nitrile groupAnticancer, enzyme inhibition
2-Amino-2,3-dihydro-1H-indene-5-carboxamideCarboxamide instead of nitrileSelective DDR1 inhibitors
3-Amino-2,3-dihydro-1H-indene-5-carboxylic acidCarboxylic acid functionalityPotential anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2,3-dihydro-1H-indene-5-carbonitrile, and how can reaction yields be maximized?

  • Methodological Answer : The compound is synthesized via reductive amination or cyclization reactions. A reflux method with amines (e.g., 2-phenylethylamine) in polar aprotic solvents like DMSO or DMF is commonly employed. For example, heating intermediates (e.g., 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile) with excess amine under reflux for 12–24 hours achieves yields >70%. Post-reaction acidification (e.g., dilute HCl) and crystallization (e.g., DMSO:water 5:5) improve purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify amine protons (δ 2.8–3.2 ppm) and nitrile groups (C≡N stretching at ~2200 cm1^{-1} in IR).
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 187.2 for C10_{10}H10_{10}N2_2) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry in dihydroindene systems .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the nitrile group .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives (e.g., unexpected splitting patterns in NMR)?

  • Methodological Answer : Contradictions may arise from tautomerism (amine vs. imine forms) or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., amine proton exchange).
  • Deuterated solvent screening : DMSO-d6_6 vs. CDCl3_3 can stabilize specific conformers .
  • DFT calculations : Predict theoretical spectra to match experimental data .

Q. What strategies optimize catalytic systems for enantioselective synthesis of chiral dihydroindene derivatives?

  • Methodological Answer :

  • Chiral ligands : Use (R)-BINAP or Jacobsen catalysts to induce asymmetry during amination.
  • Solvent effects : Non-polar solvents (toluene) enhance stereoselectivity vs. polar solvents.
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers .

Q. How do steric and electronic factors influence the stability of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Acidic conditions : Protonation of the amine group destabilizes the ring, leading to ring-opening at pH < 2.
  • Basic conditions : Nitrile hydrolysis to carboxylate occurs above pH 10. Stability assays (TGA/DSC) and pH-dependent UV-Vis spectroscopy quantify degradation pathways .

Q. What computational methods predict the bioactivity of dihydroindene-carbonitrile derivatives as kinase inhibitors?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with IC50_{50} values from enzyme assays .

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